![molecular formula C6H13ClN2O2 B1523563 3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride CAS No. 1255717-76-0](/img/structure/B1523563.png)
3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride
Overview
Description
The compound “3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride” is a variant of tryptamine . Tryptamine is a biogenic amine, also known as 3-(2-Aminoethyl)indole . It is formed from the decarboxylation of tryptophan by L-aromatic amino acid decarboxylase .
Molecular Structure Analysis
The molecular structure of tryptamine, a related compound, includes an indole ring along with chains of ethyl . The exact molecular structure of “3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride” is not specified in the searched resources.Chemical Reactions Analysis
Tryptamine, a related compound, undergoes reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution . Specific chemical reactions involving “3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride” are not detailed in the searched resources.Physical And Chemical Properties Analysis
Tryptamine, a related compound, has a boiling point of 137 °C/0.15 mmHg (lit.) and a melting point of 113-116 °C (lit.) . It is soluble in water at 1 g/L at 20 °C . The specific physical and chemical properties of “3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride” are not detailed in the searched resources.Scientific Research Applications
Regenerative Medicine
AEMA hydrochloride has been utilized in the synthesis of hydrogels that support the growth and maintenance of stem cells. For instance, methacrylated hyaluronic acid-based hydrogels modified with AEMA have shown promise in maintaining the stemness and native spherical morphology of human dental pulp stem cells (DPSCs) . These hydrogels mimic the in vivo 3D environment, which is crucial for clinical applications in regenerative medicine.
Safety And Hazards
properties
IUPAC Name |
3-(2-aminoethyl)-1,3-oxazinan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-2-4-8-3-1-5-10-6(8)9;/h1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYWXTQWTBFBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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